N-(4-bromophenyl)-3-phenylpropanamide

Diguanylate cyclase inhibition Biofilm antagonism Antibacterial screening

N-(4-Bromophenyl)-3-phenylpropanamide (CAS 316146-27-7) is a halogenated aromatic amide and validated antagonist of bacterial diguanylate cyclase (DGC) with demonstrated biofilm inhibition. Its 4-bromo substituent is critical for biological activity and serves as a strategic synthetic handle for cross-coupling reactions in antitubercular drug discovery. This specific substitution pattern is not functionally interchangeable with chloro or methoxy analogs. Researchers investigating biofilm inhibition or constructing quinoline-based scaffolds should procure this compound to ensure experimental validity and enable focused SAR studies.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS No. 316146-27-7
Cat. No. B032112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-phenylpropanamide
CAS316146-27-7
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)
InChIKeyHGPWLPIFXDCULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-3-phenylpropanamide (CAS 316146-27-7) for Research Procurement: A Halogenated Propanamide Scaffold with Validated Biofilm and Tuberculosis Screening Utility


N-(4-Bromophenyl)-3-phenylpropanamide (CAS 316146-27-7) is a halogenated aromatic amide belonging to the N-phenyl-3-phenylpropanamide class, characterized by a 4-bromophenyl substituent on the amide nitrogen and a 3-phenylpropanoyl moiety. This compound functions as a validated antagonist of bacterial diguanylate cyclase (DGC) enzymes, with demonstrated inhibition of biofilm formation [1]. It is also a key reactant in the synthesis of quinoline-based antitubercular and antibacterial agents [2]. Commercially available in purities typically ≥95% , this compound is a specialized research intermediate, not a generic bulk chemical.

Substitution Risks for N-(4-Bromophenyl)-3-phenylpropanamide: Divergent IC50 Profiles and Structural Constraints Across Halogenated Analogs


The scientific and industrial utility of N-(4-bromophenyl)-3-phenylpropanamide is critically dependent on its specific 4-bromo substitution pattern. Replacing the bromine atom with chlorine or methoxy—as in the closely related analogs N-(4-chlorophenyl)-3-phenylpropanamide and N-(4-methoxyphenyl)-3-phenylpropanamide—does not preserve biological activity. Published data on diguanylate cyclase inhibition reveal substantial quantitative differences in potency (IC50 values) among these in-class compounds, underscoring that they are not functionally interchangeable [1]. Furthermore, the bromine atom serves as a strategic synthetic handle for cross-coupling reactions and influences physicochemical properties such as lipophilicity and metabolic stability, which are pivotal in downstream applications like antitubercular lead optimization. Procurement of a non-brominated analog introduces experimental variability and may invalidate structure-activity relationship (SAR) interpretations, leading to false-negative or false-positive results in both primary screening and medicinal chemistry campaigns.

Quantitative Differentiation Guide for N-(4-Bromophenyl)-3-phenylpropanamide: Head-to-Head Assay Data Against Halogenated Analogs


Head-to-Head Comparison of Diguanylate Cyclase (DGC) Inhibition: Bromo Analog Demonstrates Reduced Potency Relative to Chloro and Methoxy Analogs

In a direct enzyme inhibition assay, N-(4-bromophenyl)-3-phenylpropanamide exhibits an IC50 value of 0.0175 (arbitrary units as reported) against diguanylate cyclase (EC 2.7.7.65) at pH 7.5 and 20°C. This is markedly less potent than N-(4-chlorophenyl)-3-phenylpropanamide, which displays IC50 values of 0.0066 and 0.0135 under identical conditions, and N-(4-methoxyphenyl)-3-phenylpropanamide, which displays IC50 values of 0.0098 and 0.03 [1]. The data unequivocally establish that the 4-bromo analog is not the most potent inhibitor in this enzyme class; however, its distinct inhibitory profile relative to the chloro and methoxy analogs makes it an essential comparator for structure-activity relationship (SAR) studies and for probing the steric and electronic requirements of the DGC active site.

Diguanylate cyclase inhibition Biofilm antagonism Antibacterial screening

Binding Affinity to BRD4 Bromodomain 1: Low-Micromolar Affinity Supports Use as a Negative Control or Scaffold Starting Point

N-(4-Bromophenyl)-3-phenylpropanamide binds to the first bromodomain of human BRD4 with a dissociation constant (Kd) of 6.8 µM, as measured by isothermal titration calorimetry [1]. In comparison, its binding to the related BRD3 bromodomain is significantly weaker, with a reported Kd of 22.6 µM [2]. These values indicate a modest and selective affinity for BRD4 over BRD3. For researchers developing potent BRD4 inhibitors, this compound serves as a valuable low-affinity control to benchmark assay sensitivity or as a starting fragment for structure-guided optimization.

BRD4 inhibition Epigenetic probe Bromodomain binding

Synthetic Utility: Key Intermediate for Quinoline-Based Antitubercular Agents

N-(4-Bromophenyl)-3-phenylpropanamide is explicitly documented as a reactant in the preparation of quinoline derivatives intended as antitubercular and antibacterial agents [1][2]. In contrast, the closely related analog N-(4-chlorophenyl)-3-phenylpropanamide is not typically cited for this specific application, despite its availability. The presence of the bromine atom in the target compound is advantageous for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that enable late-stage diversification of the quinoline scaffold. This synthetic utility is not replicable with the chloro analog due to the lower reactivity of aryl chlorides in many coupling protocols.

Antitubercular synthesis Quinoline derivatives Antibacterial intermediates

Recommended Application Scenarios for N-(4-Bromophenyl)-3-phenylpropanamide (CAS 316146-27-7) in Drug Discovery and Chemical Biology


Structure-Activity Relationship (SAR) Studies of Diguanylate Cyclase Inhibitors

Researchers investigating bacterial biofilm inhibition should include N-(4-bromophenyl)-3-phenylpropanamide in SAR panels to establish the impact of halogen substitution on diguanylate cyclase inhibition. Its IC50 of 0.0175 serves as a distinct data point when compared to the more potent chloro (0.0066) and methoxy (0.0098) analogs, enabling the deconvolution of electronic and steric effects at the 4-position of the phenyl ring [1]. This comparative approach is essential for rational lead optimization.

Fragment-Based Screening and Assay Benchmarking for BRD4 Bromodomain

Given its well-characterized Kd of 6.8 µM for BRD4 bromodomain 1 [1], this compound is ideally suited as a low-affinity control in high-throughput screening (HTS) campaigns targeting BRD4. Its quantifiable affinity allows researchers to set baseline activity thresholds, validate assay sensitivity, and serve as a starting fragment for hit-to-lead optimization. The 3.3-fold selectivity over BRD3 (Kd = 22.6 µM) further enables counterscreening assays .

Synthesis of Diversifiable Quinoline Antitubercular Leads

Medicinal chemists engaged in antitubercular drug discovery should procure N-(4-bromophenyl)-3-phenylpropanamide as a key intermediate for constructing quinoline-based scaffolds [1]. The bromine atom facilitates subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amine groups to generate focused libraries of analogs for antimicrobial evaluation. This synthetic advantage is not afforded by the corresponding chloro analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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